Dihydrotachysterol

Catalog No.
S526129
CAS No.
67-96-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrotachysterol

CAS Number

67-96-9

Product Name

Dihydrotachysterol

IUPAC Name

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+

InChI Key

ILYCWAKSDCYMBB-ZJGOHBTISA-N

SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Solubility

Easily sol in organic solents
SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS

Synonyms

AT 10, AT-10, AT10, Calcamine, Dihydrotachysterin, Dihydrotachysterol, Tachystin

Canonical SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Isomeric SMILES

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

Description

The exact mass of the compound Dihydrotachysterol is 398.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as easily sol in organic solentssol in alc; freely sol in ether & chloroform; sparingly sol in vegetable oilsin water, 3.2x10-6 mg/l at 25 °c (est)1.25e-04 g/l. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of hydroxy seco-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Vitamin D Metabolism

  • Vitamin D Analogue: DHT acts as a synthetic analogue of vitamin D. Both share structural similarities and can activate the vitamin D receptor (VDR) in cells []. This property makes DHT a valuable tool for researchers to study vitamin D signaling pathways and their downstream effects on various physiological processes.

Investigation of Calcium and Phosphorus Regulation

  • Calcium and Phosphorus Metabolism

    One of the primary functions of vitamin D is to regulate calcium and phosphorus levels in the bloodstream. DHT, by mimicking vitamin D's activity, can be used to investigate how these minerals are absorbed from the gut, incorporated into bones, and excreted by the kidneys. This research helps us understand the mechanisms behind maintaining a healthy calcium-phosphorus balance in the body.

  • Treatment of Hypocalcemia

    DHT has been historically used as a therapeutic agent for treating hypocalcemia, a condition characterized by low blood calcium levels []. Studies have shown its effectiveness in raising calcium levels, although it is not as widely used today due to the development of other vitamin D analogues with a more favorable side-effect profile.

Dihydrotachysterol (DHT) is a synthetic analog of vitamin D []. Unlike natural forms of vitamin D (D2 and D3), DHT does not require activation in the kidneys and functions as a prodrug []. It is used clinically to treat hypocalcemia (low blood calcium) and hypoparathyroidism (underactive parathyroid glands) [].

DHT has been a valuable tool in scientific research to understand calcium metabolism and the role of vitamin D in bone health [].


Molecular Structure Analysis

DHT has a complex molecular structure classified as a hydroxy seco-steroid []. Key features include:

  • A four-ring hydrocarbon backbone with a seco ring system, meaning one carbon bond is missing compared to typical steroids [].
  • A hydroxyl group (OH) at position 3β [].
  • A system of conjugated double bonds, contributing to its lipophilic nature [].

The specific arrangement of these features allows DHT to bind to the vitamin D receptor (VDR) and exert its biological effects [].


Chemical Reactions Analysis

Synthesis

DHT is a synthetic compound typically produced from irradiated ergosterol (provitamin D2) []. The specific details of the manufacturing process are proprietary.

Metabolism

In the body, DHT undergoes hydroxylation in the liver to form 25-hydroxydihydrotachysterol, the active metabolite []. This step bypasses the hydroxylation step required for natural vitamin D activation in the kidneys [].

DHT, after conversion to 25-hydroxydihydrotachysterol, binds to the vitamin D receptor (VDR) in the intestines and bones []. This complex acts as a transcriptional regulator, influencing gene expression and promoting:

  • Increased intestinal absorption of calcium [].
  • Mobilization of calcium from bones [].
  • Increased renal phosphate excretion (indirectly affecting calcium levels) [].

These actions help to restore calcium balance in the body [].

Physical and Chemical Properties

  • Molecular Formula: C28H46O [].
  • Molecular Weight: 398.65 g/mol [].
  • Melting Point: Approximately 135°C (data from various sources shows slight variations) [].
  • Solubility: Poorly soluble in water, but soluble in oils [].

DHT is a prescription medication and should only be used under medical supervision. Excessive intake can lead to hypercalcemia (high blood calcium), with symptoms like nausea, vomiting, constipation, and kidney stones [].

Key safety points:

  • Close monitoring of calcium levels is crucial during DHT therapy [].
  • DHT can worsen kidney function in patients with pre-existing kidney problems [].
  • It may interact with other medications, so informing healthcare providers about all medications being taken is essential [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Needles from 90% methanol
COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 g/mol

Monoisotopic Mass

398.354866087 g/mol

Heavy Atom Count

29

LogP

7.5
log Kow = 10 (est)
7.5

Odor

ODORLESS

Appearance

Solid powder

Melting Point

131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R5LM3H112R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the prevention and treatment of rickets or osteomalacia, and to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism. Also used for the treatment of vitamin D dependent rickets, rickets or osteomalacia secondary to long-term high dose anticonvulsant therapy, early renal osteodystrophy, osteoporosis (in conjunction with calcium), and hypophosphatemia associated with Fanconi syndrome (with treatment of acidosis).

Therapeutic Uses

Bone Density Conservation Agents; Vitamins
MEDICATION (VET): Calcium regulator used in veterinary medicine to treat hypercalcemia.
Dihydrotachysterol is indicated ... for treatment of chronic and latent forms of post operative tetany and idiopathic tetany. /Included in US product labeling/
Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduce elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug. It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D. Dihydrotachysterol is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue. Dihydrotachysterol also increases renal phosphate excretion.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC02 - Dihydrotachysterol

Mechanism of Action

Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor. The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen. Vitamin D (when bound to the vitamin D receptor)stimulates the expression of a number of proteins involved in transporting calcium from the lumen of the intestine, across the epithelial cells and into blood. This stimulates intestinal calcium absorption and increases renal phosphate excretion. These are functions that are normally carried out by the parathyroid hormone.
Elevates serum calcium concentration by increasing intestinal absorption of calcium & possibly by enhancing urinary excretion of inorganic phosphate... /drug-induced/ phosphaturia may be ... due to increased serum calcium level and its effect on phosphate clearance by kidneys.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

5.2X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

67-96-9

Absorption Distribution and Excretion

Onset of action: Hypercalcemic: Several hours (maximal after 1 to 2 weeks).
...Major path of elimination of dihydrotachysterol & its metabolites is probably secretion into bile & excretion in feces ... dihydrotachysterol /is also/ excreted in breast milk ...
Duration of action: following oral administration: Up to 9 weeks.
The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/
For more Absorption, Distribution and Excretion (Complete) data for DIHYDROTACHYSTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

DHT3 /vitamin D3/ undergoes 25-hydroxylation to yield 25-hydroxydihydrotachysterol3 (25-OHDHT3), which appears to be active form of DHT (dihydrotachysterol) in both intestine & bone.
High specific radioactivity (14)C- and (3)H-labeled dihydrotachysterol were prepared and their metabolites studied in rachitic chicks and rats. 20% dihydrotachysterol was excreted in the bile in the first 24 hours, about 50% as a carboxylic acid derivative. No hydroxylation at C-1 was observed, although polar metabolites were detected in all tissues. Larger proportions of the parent steroid and its 25-OH derivative were detected in tissues compared with cholecalciferol but no single metabolite was detected at the intracellular site of action of cholecalciferol.

Wikipedia

Dihydrotachysterol

Drug Warnings

/Dihydrotachysterol/...should not be used in presence of renal insufficiency or hyperphosphatemia. Extreme care must be used to prevent overdosage.
Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/
Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/
Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Biological Half Life

Absorbed vitamin D circulates in blood in association with vitamin D-binding protein, which is a specific alpha-globulin. Vitamin D disappears from plasma with /a half-life/ of 19 to 25 hr, but it is stored in body for prolonged periods (6 months or longer in rat) apparently in fat deposits throughout body. /Vitamin D/

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Methods of Manufacturing

...Reduction of tachysterol
v. Werder, US PATENT 2228491 (1941 TO Winthrop)
Calciferol (activated ergosterol) is dissolved in suitable organic solvent & subjected to catalytic hydrogenation until proper amount of hydrogen has reacted.

General Manufacturing Information

USP unit is identical with international unit & is equivalent to specific biological activity of 0.025 ug of vitamin D3 (ie 1 mg equals 40,000 units). /Vitamin D/
Dihydrotachysterol (DHT) is analog of vitamin D that may be regarded as reduction product of either vitamin D2 (DHT2) or vitamin D3 (DHT3). DHT is about 1/450 as active as vitamin D in usual antirachitic assay, but at high doses it is much more effective than high doses of vitamin D in mobilizing calcium from bone.
Dihydrotachysterol or vitamin D2, both at 10-50 mg/L, increased production of adventitious roots in herbaceous cuttings of populus tremula (aspen) by approximately 60 and 100%, respectively.

Analytic Laboratory Methods

THREE SEPARATION TECHNIQUES & UV SPECTROPHOTOMETRY ARE DESCRIBED FOR DIHYDROTACHYSTEROL.
PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.
Analyte: dihydrotachysterol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dihydrotachysterol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIHYDROTACHYSTEROL (11 total), please visit the HSDB record page.

Interactions

Corticosteroids counteract the effects of vitamin D analogs. /Vitamin D analogs/
Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/
Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/
Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/
For more Interactions (Complete) data for DIHYDROTACHYSTEROL (6 total), please visit the HSDB record page.

Dates

Modify: 2024-04-15
1: Voigts AL, Felsenfeld AJ, Llach F. The effects of calciferol and its metabolites on patients with chronic renal failure. I. Calciferol, dihydrotachysterol, and calcifediol. Arch Intern Med. 1983 May;143(5):960-3. Review. PubMed PMID: 6089682.
2: Quack I, Zwernemann C, Weiner SM, Sellin L, Henning BF, Waldherr R, Büchner NJ, Stegbauer J, Vonend O, Rump LC. Dihydrotachysterol therapy for hypoparathyroidism: consequences of inadequate monitoring. Five cases and a review. Exp Clin Endocrinol Diabetes. 2005 Jul;113(7):376-80. Review. PubMed PMID: 16025398.
3: Kaiser W, Mampel E. [New viewpoints on the therapy and prevention of renal osteopathy]. Z Gesamte Inn Med. 1977 Jun 15;32(12):254-9. Review. German. PubMed PMID: 333796.
4: NORDIO S, ANTENER I. [RICKETS. METABOLIC, NOSOLOGICAL, PREVENTIVE AND THERAPEUTIC PROBLEMS]. Minerva Pediatr. 1963 Aug 25;15:849-90. Review. Italian. PubMed PMID: 14087868.
5: PRIORESCHI P. EXPERIMENTAL CARDIAC NECROSIS. Biochem Clin. 1963;2:149-57. Review. PubMed PMID: 14095768.
6: SELYE H. CALCIPHYLAXIS. Marquette Med Rev. 1964 Jan;30:2-9. Review. PubMed PMID: 14119600.
7: Bosch R, Thijssen JH, Duursma SA. Action and metabolism of dihydrotachysterol2. J Steroid Biochem. 1987;27(4-6):829-36. Review. PubMed PMID: 3320562.
8: Haas HG, Dambacher MA, Guncaga J. [Hypo and hypercalcemia as an emergency]. Klin Wochenschr. 1975 May 15;53(10):451-9. Review. German. PubMed PMID: 1104994.
9: Kleeman CR, Massry SG, Coburn JW. The clinical physiology of calcium homeostasis, parathyroid hormone, and calcitonin. II. Calif Med. 1971 Apr;114(4):19-30. Review. PubMed PMID: 4927915; PubMed Central PMCID: PMC1501857.
10: Varga E. [Treatment of hypoparathyroidism]. Orv Hetil. 2005 May 15;146(20):1019-20. Review. Hungarian. PubMed PMID: 15945245.
11: Bruyette DS, Feldman EC. Primary hypoparathyroidism in the dog. Report of 15 cases and review of 13 previously reported cases. J Vet Intern Med. 1988 Jan-Mar;2(1):7-14. Review. PubMed PMID: 3065494.
12: van der Spuy ZM, Jacobs HS. Management of endocrine disorders in pregnancy Part I--thyroid and parathyroid disease. Postgrad Med J. 1984 Apr;60(702):245-52. Review. PubMed PMID: 6374643; PubMed Central PMCID: PMC2417828.
13: Anast CS. Parathyroid disorders in children. Pediatr Ann. 1980 Oct;9(10):376-83. Review. PubMed PMID: 7003518.
14: Reeve J. Therapeutic applications of vitamin D analogues. Br Med J. 1979 Oct 13;2(6195):888-90. Review. PubMed PMID: 391320; PubMed Central PMCID: PMC1596737.
15: Harrrison HE, Harrison HC. Rickets then and now. J Pediatr. 1975 Dec;87(6 Pt 2):1144-51. Review. PubMed PMID: 1102648.
16: Avioli LV. The therapeutic approach to hypoparathyroidism. Am J Med. 1974 Jul;57(1):34-42. Review. PubMed PMID: 4601117.
17: Steendijk R. The metabolism of vitamin D; recent developments and their clinical relevance. Neth J Med. 1974;17(3):131-9. Review. PubMed PMID: 4367820.
18: Knowles JA. Breast milk: a source of more than nutrition for the neonate. Clin Toxicol. 1974;7(1):69-82. Review. PubMed PMID: 4135128.
19: Coburn JW, Norman AW. Editorial: Role of the kidney in the metabolism of calciferol (vitamin D). Clin Nephrol. 1973 Sep-Oct;1(5):273-83. Review. PubMed PMID: 4358418.
20: Brickman AS, Norman AW. Treatment of renal osteodystrophy with calciferol (vitamin D) and related steroids. Kidney Int. 1973 Aug;4(2):161-7. Review. PubMed PMID: 4364427.

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